2'-Deoxyinosine triphosphate

描述

DITP is a deoxyinosine phosphate compound having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-triphosphate and a deoxyinosine phosphate. It is a conjugate acid of a dITP(4-).

2'-Deoxyinosine triphosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and Bos taurus with data available.

生物活性

2'-Deoxyinosine triphosphate (dITP) is a nucleotide analogue that plays a significant role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article delves into the biological activity of dITP, exploring its mechanisms of action, applications in molecular biology, and implications in disease contexts, supported by relevant research findings and data.

Chemical Structure and Properties

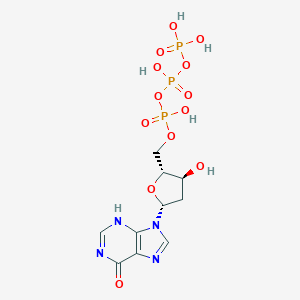

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N4O13P3

- Molar Mass : Approximately 558.11 g/mol

The compound features an inosine base, which differentiates it from other deoxynucleoside triphosphates (dNTPs) like dATP, dGTP, and dCTP. Its unique base pairing properties can influence the fidelity of DNA replication, making it a critical subject of study in molecular biology.

Substrate for DNA Polymerases

dITP serves as a substrate for DNA polymerases during DNA replication. The incorporation of dITP into DNA can lead to mutations due to its ability to pair with cytosine instead of adenine. This misincorporation may result in genetic variability and has been studied extensively for its implications in mutagenesis:

- Incorporation Efficiency : Studies show that dITP can be efficiently incorporated by various DNA polymerases, including E. coli DNA Polymerase I, where it substitutes for dATP under specific conditions .

- Fidelity Impact : The presence of dITP can compromise the fidelity of DNA synthesis, potentially leading to genetic instability .

Role in Cellular Metabolism

dITP is not only involved in DNA synthesis but also plays roles in cellular signaling and metabolism. It has been shown to affect pathways such as apoptosis and tumorigenesis:

- Thymidine Phosphorylase Modulation : In studies involving colorectal cancer cell lines, dITP enhanced the cytotoxic effects of 5-fluorouracil (FUra), increasing sensitivity to the drug significantly . This suggests that dITP may modulate drug metabolism and enhance therapeutic efficacy.

- Apoptosis Induction : The combination of dITP with FUra was found to increase apoptosis rates in certain cancer cell lines, indicating its potential as an adjunctive treatment in chemotherapy .

Case Studies and Experimental Evidence

-

Antitumor Activity Enhancement :

- A study demonstrated that combining dITP with FUra increased the sensitivity of resistant colorectal cancer cell lines by up to 700 times compared to FUra alone. This effect was attributed to enhanced thymidylate synthase inhibition and increased incorporation of fluorouridine metabolites into DNA .

- DNA Stability and Growth Suppression :

- Multi-Omics Approaches :

Comparative Analysis with Other Nucleotides

The following table summarizes key characteristics of this compound compared to other common deoxynucleoside triphosphates:

| Compound Name | Base | Unique Properties |

|---|---|---|

| 2'-Deoxyinosine-5'-triphosphate | Inosine | Unique base pairing properties affecting fidelity |

| 2'-Deoxyadenosine-5'-triphosphate | Adenosine | Key player in energy transfer (ATP) |

| 2'-Deoxyguanosine-5'-triphosphate | Guanosine | Involved in signaling pathways |

| 2'-Deoxycytidine-5'-triphosphate | Cytidine | Essential for RNA synthesis |

科学研究应用

Structural Overview

- Molecular Formula : C10H15N4O13P3

- Molar Mass : Approximately 558.11 g/mol

- Key Features :

- Acts as a substrate for DNA polymerases.

- Enhances solubility and stability in aqueous solutions due to its trisodium salt form.

Key Applications

- Polymerase Chain Reaction (PCR)

- Translesion Synthesis

- Aptamer Development

- Epigenetics and DNA Damage Studies

- In Vitro Transcription

Fidelity of DNA Polymerases

A study investigated the incorporation of dITP into DNA strands by various DNA polymerases. The results indicated that the presence of dITP significantly affected the error rates during replication, providing insights into the mechanisms of mutagenesis .

Inosine Levels in Inflammation Models

Research on mouse models demonstrated increased levels of inosine during inflammatory responses. This study highlighted the potential role of dITP as a metabolite influencing cellular responses to oxidative stress and inflammation .

Comparative Data Table

| Compound Name | Base | Unique Properties |

|---|---|---|

| 2'-Deoxyinosine-5'-triphosphate | Inosine | Unique base pairing properties affecting fidelity |

| 2'-Deoxyadenosine-5'-triphosphate | Adenosine | Key player in energy transfer (ATP) |

| 2'-Deoxyguanosine-5'-triphosphate | Guanosine | Involved in signaling pathways |

| 2'-Deoxycytidine-5'-triphosphate | Cytidine | Essential for RNA synthesis |

属性

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJPAQSLHAGEBL-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95648-77-4 (tri-hydrochloride salt) | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10168049 | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16595-02-1 | |

| Record name | dITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。